molecular formula C14H21N3O3 B1449791 (4-Hydroxyimino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester CAS No. 952182-13-7

(4-Hydroxyimino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester

Cat. No. B1449791
CAS RN: 952182-13-7
M. Wt: 279.33 g/mol
InChI Key: FBOOJRZVMPVFMV-SFQUDFHCSA-N
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Description

(4-Hydroxyimino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester (HIPB-CBTE) is a synthetic organic compound which has been used as a reagent in a variety of organic and inorganic reactions. It is a versatile reagent which has been employed in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a catalyst in various reactions, such as the Diels-Alder reaction. HIPB-CBTE has been studied for its potential biological activity, and it has been shown to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The chemical synthesis and characterization of related carbamic acid tert-butyl esters have been extensively studied. For instance, research on diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives highlighted the synthesis of multiple related compounds, showcasing the versatility of carbamic acid tert-butyl esters in asymmetric synthesis processes (Garcia et al., 2006). Similarly, the preparation and structural analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester through FT-NMR and X-ray diffraction studies underscore the compound's structural significance and the interactions stabilizing its crystal packing (Kant et al., 2015).

Reaction Mechanisms and Applications

The development of novel methodologies for activating carboxylic acids using dialkyl pyrocarbonates, including di-tert.-butyl pyrocarbonate, has opened new avenues for synthesizing anhydrides and esters of N-protected amino acids (Pozdnev, 2009). This highlights the role of carbamic acid tert-butyl esters in facilitating complex organic synthesis processes. Additionally, research into the unexpected cleavage of C–S bonds during the hydrazination of related esters further expands our understanding of reaction mechanisms and the synthesis of acyl hydrazides (Nordin et al., 2016).

Future Directions

: Manchester Organics : Sigma-Aldrich : Sigma-Aldrich : Smolecule : Biosynth

properties

IUPAC Name

tert-butyl N-[(4E)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOOJRZVMPVFMV-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC/C(=N\O)/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxyimino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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